molecular formula C16H17NO2 B11950335 N-(3,4-Dimethoxybenzylidene)-P-toluidine CAS No. 67101-90-0

N-(3,4-Dimethoxybenzylidene)-P-toluidine

Cat. No.: B11950335
CAS No.: 67101-90-0
M. Wt: 255.31 g/mol
InChI Key: NXIZYRIJQVDBOZ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzylidene)-P-toluidine is a Schiff base compound synthesized via the condensation of 3,4-dimethoxybenzaldehyde and p-toluidine. Schiff bases of this class are widely studied for their structural versatility, electronic properties, and applications in coordination chemistry, material science, and pharmaceuticals. This article systematically compares this compound with structurally similar compounds, focusing on synthesis, spectral characteristics, electronic properties, and biological activities.

Properties

CAS No.

67101-90-0

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C16H17NO2/c1-12-4-7-14(8-5-12)17-11-13-6-9-15(18-2)16(10-13)19-3/h4-11H,1-3H3

InChI Key

NXIZYRIJQVDBOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethoxybenzylidene)-P-toluidine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and p-toluidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethoxybenzylidene)-P-toluidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3,4-Dimethoxybenzylidene)-P-toluidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzylidene)-P-toluidine varies depending on its application:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core structure of N-(3,4-Dimethoxybenzylidene)-P-toluidine consists of a 3,4-dimethoxybenzaldehyde backbone conjugated to an aromatic amine. Structural analogs differ primarily in the amine component, which significantly influences their chemical and biological behavior:

Compound Name Amine Component Key Structural Difference
This compound p-Toluidine Methyl-substituted aromatic amine
DMP () Pyridin-2-yl Pyridine ring introduces basicity
DMXBA () Anabaseine Heterocyclic amine with nicotinic effects
DBNA () Naphthalen-1-amine Bulky naphthyl group enhances conjugation
N,N'-Bis-Schiff base () Ethylenediamine Dimeric structure with two imine bonds
  • p-Toluidine vs. Pyridine Derivatives : Replacement of p-toluidine with pyridine (e.g., DMP in ) introduces electron-withdrawing nitrogen, enhancing chemosensing capabilities via photoinduced electron transfer (PET) and resonance energy transfer (RET) .
  • Anabaseine Derivatives : DMXBA () interacts with nicotinic acetylcholine receptors (nAChRs), highlighting the pharmacological impact of heterocyclic amines .
  • Naphthylamine Analogs : DBNA () exhibits extended π-conjugation, shifting UV-Vis absorption peaks (e.g., 317 nm for π→π* transitions) compared to simpler aromatic amines .

Spectral and Electronic Properties

Key spectral features and computational data highlight electronic trends:

Compound Name IR (C=N Stretch) UV-Vis Peaks (nm) HOMO-LUMO Gap (eV) Reference
DBNA () 1606 cm⁻¹ 240, 279, 317 Δ = 9.71
DMP () Not reported Not reported Not reported
Copper(II) Complex () 1610 cm⁻¹ 250–400 (broad) Not reported
  • C=N Stretch : Consistent IR absorption (~1600–1610 cm⁻¹) confirms imine bond formation across analogs .
  • Electronic Transitions : DBNA’s UV peaks align with π→π* and n→π* transitions, while metal complexes () show broader absorption due to ligand-to-metal charge transfer .
  • HOMO-LUMO : DBNA’s large gap (9.71 eV) suggests stability, whereas smaller gaps (e.g., in metal complexes) may enhance redox activity .

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